2,4-Bis(4-chlorophenyl)-4-oxobutanoic acid
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Overview
Description
2,4-Bis(4-chlorophenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a 4-oxobutanoic acid backbone
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can undergo nucleophilic substitution reactions . These reactions involve the replacement of a leaving group (in this case, the oxo group) by a nucleophile, leading to changes in the molecular structure .
Biochemical Pathways
Similar compounds have been found to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antioxidant and antidiabetic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Bis(4-chlorophenyl)-4-oxobutanoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-chlorophenyl)-4-oxobutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(4-chlorophenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.
Reduction: Formation of 2,4-Bis(4-chlorophenyl)-4-hydroxybutanoic acid.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2,4-Bis(4-chlorophenyl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(4-chlorophenyl)acetic acid
- 2,4-Bis(4-chlorophenyl)-6-methylpyrimidine
- 2,4-Bis(4-chlorophenyl)-6-methylpyrimidine
Uniqueness
2,4-Bis(4-chlorophenyl)-4-oxobutanoic acid is unique due to its specific chemical structure, which includes two 4-chlorophenyl groups and a 4-oxobutanoic acid backbone. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications in research and industry.
Properties
IUPAC Name |
2,4-bis(4-chlorophenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-12-5-1-10(2-6-12)14(16(20)21)9-15(19)11-3-7-13(18)8-4-11/h1-8,14H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHSZHDFSIFMNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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